7-TFA-ap-7-Deaza-ddA

Description

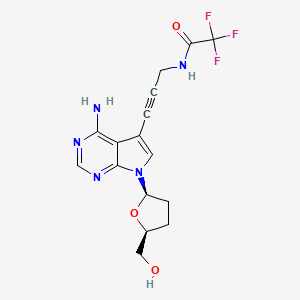

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[4-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O3/c17-16(18,19)15(26)21-5-1-2-9-6-24(11-4-3-10(7-25)27-11)14-12(9)13(20)22-8-23-14/h6,8,10-11,25H,3-5,7H2,(H,21,26)(H2,20,22,23)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXCPWCITSUNMX-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101550 | |

| Record name | N-[3-[4-Amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114748-71-9 | |

| Record name | N-[3-[4-Amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114748-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-[4-Amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 7-TFA-ap-7-Deaza-ddA: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the hypothesized mechanism of action of 7-TFA-ap-7-Deaza-ddA, a novel nucleoside analog. Based on the well-established roles of its constituent components—a 7-deaza-adenosine core, a dideoxyribose sugar, and a 7-position trifluoroacetylamino-phenyl modification—this document extrapolates its function as a competitive inhibitor and a chain terminator of viral polymerases. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's biochemical interactions, supported by representative data from analogous molecules, detailed experimental protocols for its evaluation, and visual diagrams of its proposed mechanism and associated research workflows.

Introduction

This compound (7-(Trifluoroacetylamino)phenyl-7-deaza-2',3'-dideoxyadenosine) is a synthetic nucleoside analog with a complex structure suggesting a multi-faceted mechanism of action. While direct research on this specific compound is not extensively available in public literature, a robust hypothesis of its biological activity can be formulated by dissecting its three primary components:

-

7-Deaza-adenosine Core: The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom confers resistance to degradation by purine nucleoside phosphorylase, thereby enhancing its metabolic stability and intracellular persistence.[1] This modification is a common strategy in the design of antiviral and anticancer nucleoside analogs.[1]

-

Dideoxyadenosine (ddA) Moiety: The absence of a hydroxyl group at the 3'-position of the ribose sugar is the hallmark of a chain terminator.[2][3] Once incorporated into a growing nucleic acid chain, the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thus halting elongation.[2]

-

7-Position Trifluoroacetylamino-phenyl (TFA-ap) Group: Modifications at the 7-position of 7-deazapurines are known to be well-tolerated and can be used to modulate the compound's interaction with target enzymes or to attach functional groups for labeling and detection. The bulky and hydrophobic nature of the TFA-ap group likely influences the compound's binding affinity and specificity for its target polymerase.

This guide will synthesize these individual characteristics to present a cohesive, hypothesized mechanism of action for this compound as a potent antiviral agent.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound is a multi-step process that culminates in the termination of viral nucleic acid synthesis.

-

Cellular Uptake and Anabolic Phosphorylation: this compound, as a nucleoside analog, is expected to be transported into host cells via nucleoside transporters. Inside the cell, it undergoes anabolic phosphorylation by host cell kinases to its active triphosphate form, 7-TFA-ap-7-Deaza-ddATP. This three-step phosphorylation (to monophosphate, diphosphate, and finally triphosphate) is a prerequisite for its interaction with polymerases.

-

Competitive Inhibition of Viral Polymerase: The resulting 7-TFA-ap-7-Deaza-ddATP acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp) or reverse transcriptases. It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and competes for binding to the active site of the polymerase. The bulky 7-position modification may enhance its binding affinity to the viral polymerase over host DNA polymerases, contributing to its selective toxicity.

-

Incorporation and Chain Termination: Upon successful competition with dATP, the viral polymerase incorporates this compound monophosphate into the nascent viral RNA or DNA chain. Due to the absence of a 3'-hydroxyl group on the dideoxyribose moiety, the formation of the next phosphodiester bond is impossible. This event leads to the immediate and irreversible termination of nucleic acid chain elongation, thereby aborting viral replication.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound.

Quantitative Data (Representative)

As specific quantitative data for this compound is not publicly available, the following tables present representative data for analogous 7-deaza-adenosine and dideoxynucleoside compounds to provide a contextual framework for its potential efficacy.

Table 1: Antiviral Activity of Representative 7-Deaza-Adenosine Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | Huh-7 | 0.3 | >100 | >333 |

| 7-deaza-aristeromycin | Ebola Virus (EBOV) | Vero | 0.2 | 15 | 75 |

| Tubercidin (7-deaza-adenosine) | Zika Virus (ZIKV) | Vero | 1.2 | 8.5 | 7.1 |

Table 2: Polymerase Inhibition by Representative Nucleoside Triphosphate Analogs

| Compound (Triphosphate) | Viral Polymerase | Kᵢ (µM) | Inhibition Type |

| 7-deaza-2'-C-methyl-ATP | HCV NS5B RdRp | 0.015 | Competitive |

| ddATP | HIV-1 Reverse Transcriptase | 0.05 | Competitive |

| 2'-C-methyl-7-deaza-GTP | Dengue Virus NS5 RdRp | 0.2 | Competitive |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for validating the hypothesized mechanism of action of this compound.

Cell-Based Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, Huh-7).

-

High-titer viral stock.

-

Cell culture medium and supplements.

-

This compound.

-

Cell viability assay reagent (e.g., MTS, CellTiter-Glo).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed host cells in 96-well plates at a density that will result in 80-90% confluency at the time of viral infection.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment and Infection: Add the diluted compound to the cells, followed by infection with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication (for EC₅₀): Measure the extent of viral replication. This can be done through various methods, such as:

-

Plaque reduction assay.

-

Quantitative reverse transcription PCR (qRT-PCR) for viral RNA.

-

Enzyme-linked immunosorbent assay (ELISA) for a viral antigen.

-

-

Cell Viability Assay (for CC₅₀): In a parallel plate with uninfected cells treated with the compound, assess cell viability using a suitable reagent.

-

Data Analysis: Calculate EC₅₀ and CC₅₀ values by fitting the dose-response data to a four-parameter logistic curve. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.

In Vitro Polymerase Inhibition Assay

Objective: To determine the inhibitory activity and mechanism of 7-TFA-ap-7-Deaza-ddATP against a purified viral polymerase.

Materials:

-

Purified recombinant viral polymerase.

-

Synthetic RNA or DNA template/primer.

-

7-TFA-ap-7-Deaza-ddATP (synthesized and purified).

-

Natural nucleoside triphosphates (NTPs or dNTPs), one of which is radiolabeled (e.g., [α-³²P]CTP) or fluorescently labeled.

-

Reaction buffer.

-

Quenching solution (e.g., EDTA).

-

Denaturing polyacrylamide gel.

Procedure:

-

Reaction Setup: Assemble reaction mixtures containing the reaction buffer, template/primer, viral polymerase, and varying concentrations of 7-TFA-ap-7-Deaza-ddATP.

-

Initiation: Initiate the reaction by adding the mixture of NTPs (including the labeled one).

-

Incubation: Incubate at the optimal temperature for the polymerase for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Product Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: Visualize the radiolabeled or fluorescently labeled RNA/DNA products using autoradiography or a fluorescence scanner.

-

Data Analysis: Quantify the amount of full-length product to determine the IC₅₀ value. To determine the mechanism of inhibition (e.g., competitive), perform kinetic studies by varying the concentration of the natural substrate (dATP) at fixed concentrations of the inhibitor.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound.

Conclusion

This compound is a rationally designed nucleoside analog that combines the metabolic stability of a 7-deaza-adenosine core with the chain-terminating property of a dideoxyribose moiety. Its hypothesized mechanism of action involves intracellular phosphorylation to its active triphosphate form, followed by competitive inhibition of viral polymerases and subsequent incorporation into the nascent nucleic acid chain, leading to termination of its elongation. The 7-position modification likely plays a crucial role in its target specificity and binding affinity. The experimental protocols outlined in this guide provide a clear roadmap for the validation of this proposed mechanism and the comprehensive evaluation of this compound as a potential therapeutic agent. Further research is warranted to elucidate the precise role of the trifluoroacetylamino-phenyl group and to confirm its activity spectrum against various viral pathogens.

References

An In-depth Technical Guide to 7-TFA-ap-7-Deaza-ddA: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 7-TFA-ap-7-Deaza-ddA (7-(4-trifluoroacetylaminophenyl)-7-deaza-2',3'-dideoxyadenosine). This modified nucleoside is a key component in the development of dye terminators for Sanger DNA sequencing. This document details its chemical characteristics, outlines a likely synthetic pathway based on established methodologies for related compounds, and describes its application in molecular biology. All quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

This compound is a synthetic nucleoside analog. The core structure is a 7-deaza-2',3'-dideoxyadenosine, which is modified at the 7-position of the deazapurine ring with a 4-trifluoroacetylaminophenyl group. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom is a characteristic feature of 7-deazapurine nucleosides. This modification allows for the attachment of various functional groups to the major groove of the DNA without significantly disrupting Watson-Crick base pairing.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Full Chemical Name | 7-(4-trifluoroacetylaminophenyl)-7-deaza-2',3'-dideoxyadenosine |

| Abbreviation | This compound |

| CAS Number | 178420-75-2 |

| Molecular Formula | C₁₈H₁₇F₃N₄O₃ |

| Molecular Weight | 394.35 g/mol |

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the properties of related 7-aryl-7-deazapurine nucleosides can provide valuable insights. These compounds are typically white to off-white solids.

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| Melting Point | >200 °C (decomposition) | Based on similar 7-substituted 7-deazaadenosine derivatives. |

| Solubility | Soluble in DMSO, DMF, and methanol. | Common solvents for nucleoside analogs. |

| Stability | Stable under standard laboratory conditions. | Should be stored protected from light and moisture. |

| Appearance | White to off-white solid | Typical for purified nucleoside compounds. |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on the synthesis of similar compounds, a multi-step process involving a palladium-catalyzed cross-coupling reaction is the most probable route. The general synthetic strategy starts from a protected 7-halo-7-deaza-2',3'-dideoxyadenosine derivative.

General Synthetic Workflow

The synthesis can be logically divided into three main stages:

-

Synthesis of the 7-iodo-7-deaza-2',3'-dideoxyadenosine intermediate.

-

Sonogashira cross-coupling with a protected aminophenylacetylene.

-

Deprotection to yield the final product.

Caption: Synthetic Workflow for this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is an inferred procedure based on established methods for the synthesis of analogous 7-aryl-7-deazaadenosine derivatives.

Step 1: Synthesis of 7-Iodo-7-deaza-2',3'-dideoxyadenosine

-

Protection of 2',3'-dideoxyadenosine: The starting material, 2',3'-dideoxyadenosine, is first protected at the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group.

-

Iodination: The protected 2',3'-dideoxyadenosine is then subjected to iodination at the 7-position of the deazapurine ring using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Purification: The resulting 5'-O-DMT-7-iodo-7-deaza-2',3'-dideoxyadenosine is purified by column chromatography on silica gel.

Step 2: Sonogashira Cross-Coupling

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the 5'-O-DMT-7-iodo-7-deaza-2',3'-dideoxyadenosine, 4-(trifluoroacetylamino)phenylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Base: Anhydrous DMF and a base, such as triethylamine (TEA), are added.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield 5'-O-DMT-7-(4-trifluoroacetylaminophenyl)-7-deaza-2',3'-dideoxyadenosine.

Step 3: Deprotection

-

Acidic Cleavage: The DMT protecting group is removed by treatment with a mild acid, such as dichloroacetic acid (DCA) in dichloromethane (DCM) or aqueous acetic acid.

-

Purification: The final product, this compound, is purified by column chromatography or preparative high-performance liquid chromatography (HPLC).

Spectroscopic Characterization (Expected)

The structure of this compound would be confirmed using standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the dideoxyribose sugar, the deazapurine ring system, and the trifluoroacetylaminophenyl group. The presence of characteristic aromatic protons and the trifluoroacetyl group would be key indicators. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the trifluoromethyl group and the carbonyl carbon of the trifluoroacetyl group. |

| ¹⁹F NMR | A characteristic singlet for the -CF₃ group. |

| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |

Application in DNA Sequencing

This compound serves as a crucial intermediate in the synthesis of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), which are the chain terminators used in Sanger sequencing. The trifluoroacetyl group acts as a protecting group for the amine on the phenyl linker, which is later deprotected to attach a fluorescent dye.

Role in Sanger Sequencing

The core principle of Sanger sequencing is the enzymatic synthesis of DNA strands of varying lengths, each terminated by a specific, labeled ddNTP. The 7-deaza modification in the adenosine analog helps to reduce secondary structures in GC-rich regions of the DNA template, leading to improved sequencing accuracy.

Caption: Role of 7-deazapurine terminators in Sanger sequencing.

Conclusion

This compound is a specialized nucleoside analog with a critical application in biotechnology, specifically in the field of DNA sequencing. Its unique chemical structure, featuring a 7-deazapurine core and a functionalized phenyl substituent, makes it an ideal precursor for the synthesis of high-performance dye terminators. While detailed physicochemical data for this specific compound is sparse in the public domain, its synthesis and properties can be reliably inferred from the extensive body of research on related 7-substituted 7-deazapurine nucleosides. This guide provides a foundational understanding of this compound for researchers and professionals in the life sciences and drug development.

Synthesis Pathway of 7-TFA-ap-7-Deaza-ddA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed synthesis pathway for 7-(N-trifluoroacetyl-3-amino-1-propynyl)-7-deaza-2',3'-dideoxyadenosine (7-TFA-ap-7-Deaza-ddA), a modified nucleoside analog with potential applications in various research and drug development contexts. The synthesis is centered around a key Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

I. Overall Synthesis Strategy

The proposed synthesis of this compound is a multi-step process commencing with the preparation of a 7-iodo-7-deaza-2',3'-dideoxyadenosine intermediate. This key precursor subsequently undergoes a palladium-catalyzed Sonogashira coupling with N-propargyltrifluoroacetamide to yield the final target compound.

II. Experimental Protocols

While a single comprehensive protocol for the entire synthesis is not available in the public domain, the following procedures are compiled from established methodologies for the synthesis of closely related 7-substituted 7-deazapurine nucleosides.

Step 1: Synthesis of 7-Iodo-7-deaza-2',3'-dideoxyadenosine (3)

The synthesis of the pivotal iodinated precursor (3) is anticipated to follow a well-established glycosylation and iodination sequence, analogous to the synthesis of its 2'-deoxy counterpart.[1] The process begins with the coupling of a protected 2,3-dideoxyribose derivative with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by iodination and amination.

1a. Glycosylation:

-

Reaction: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1) is coupled with a suitable protected 1-chloro-2,3-dideoxyribose derivative using a strong base such as sodium hydride (NaH) in an aprotic solvent like acetonitrile (CH3CN).

-

Rationale: This step forms the crucial C-N glycosidic bond between the deazapurine base and the dideoxy sugar moiety. Protecting groups on the sugar are essential to prevent side reactions.

1b. Iodination:

-

Reaction: The resulting protected 7-deaza-ddA derivative is treated with an iodinating agent, such as N-iodosuccinimide (NIS), in a solvent like N,N-dimethylformamide (DMF).

-

Rationale: This reaction selectively introduces an iodine atom at the 7-position of the deazapurine ring, activating it for the subsequent cross-coupling reaction.

1c. Amination and Deprotection:

-

Reaction: The 4-chloro and sugar-protected intermediate is treated with ammonia in methanol (NH3/MeOH) at elevated temperatures.

-

Rationale: This step serves a dual purpose: the ammonia displaces the chlorine at the 4-position to form the adenine base, and it also removes the protecting groups from the sugar, yielding the desired 7-iodo-7-deaza-2',3'-dideoxyadenosine (3).

Step 2: Synthesis of N-Propargyltrifluoroacetamide (4)

The alkyne coupling partner, N-propargyltrifluoroacetamide, can be synthesized through the acylation of propargylamine.

-

Reaction: Propargylamine is reacted with an excess of methyl trifluoroacetate at 0°C.

-

Purification: The product can be purified by distillation.

-

Yield: This reaction typically proceeds with high yields, often exceeding 90%.

Step 3: Sonogashira Coupling to form this compound (5)

This final step involves the palladium-catalyzed cross-coupling of the iodinated nucleoside (3) with the terminal alkyne (4).[1]

-

Reaction Conditions:

-

Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is commonly used.

-

Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst for the Sonogashira reaction.

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) or a similar polar aprotic solvent is typically employed.

-

Base: An amine base, such as triethylamine (Et3N), is required to neutralize the HI generated during the reaction.

-

-

Procedure: The 7-iodo-7-deaza-2',3'-dideoxyadenosine (3), N-propargyltrifluoroacetamide (4), Pd(PPh3)4, and CuI are dissolved in anhydrous DMF. Triethylamine is then added, and the reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is typically filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product, this compound (5).

III. Data Presentation

The following table summarizes the expected inputs and outputs for the key synthetic steps. Please note that the yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Protected 1-chloro-2,3-dideoxyribose | NaH, NIS, NH3/MeOH | 7-Iodo-7-deaza-2',3'-dideoxyadenosine (3) | 50-60 (over 3 steps) |

| 2 | Propargylamine | Methyl trifluoroacetate | N-Propargyltrifluoroacetamide (4) | >90 |

| 3 | 7-Iodo-7-deaza-2',3'-dideoxyadenosine (3), N-Propargyltrifluoroacetamide (4) | Pd(PPh3)4, CuI, Et3N | This compound (5) | 60-80 |

IV. Visualizations

Overall Synthesis Pathway

The following diagram illustrates the complete synthetic route from the initial starting materials to the final product.

Caption: Overall synthesis pathway for this compound.

Sonogashira Coupling Mechanism

The core of this synthesis is the Sonogashira coupling. The following diagram details the catalytic cycle for this reaction.

Caption: Mechanism of the Sonogashira cross-coupling reaction.

References

Navigating the Physicochemical Landscape of 7-TFA-ap-7-Deaza-ddA: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of the nucleoside analog, 7-TFA-ap-7-Deaza-ddA. While specific experimental data for this compound is not extensively published, this document outlines best practices and standardized protocols derived from research on analogous 7-deazapurine and modified nucleoside compounds. Adherence to these methodologies will enable the generation of robust and reliable data crucial for advancing research and development.

This compound is a modified 2',3'-dideoxyadenosine analog with a trifluoroacetyl-aminopropynyl substituent at the 7-position of the 7-deazapurine core. Such modifications are pivotal in altering the biological activity, metabolic profile, and physicochemical properties of nucleoside analogs. Understanding the solubility and stability of this compound in various aqueous and buffered solutions is a critical first step in its preclinical development.

Section 1: Solubility Assessment

The solubility of a compound is a key determinant of its bioavailability and formulation feasibility. For this compound, a systematic approach to solubility testing is recommended, starting with kinetic solubility screening, followed by thermodynamic solubility determination in relevant buffers.

Predicted Solubility Profile

Based on its structural features, the following predictions can be made about the solubility of this compound:

-

The 7-deazapurine core, being more electron-rich than the purine ring system, may exhibit slightly different solubility characteristics.[1]

-

The trifluoroacetyl group is known to increase lipophilicity, which might decrease aqueous solubility compared to its non-acetylated counterpart.[2]

-

The aminopropynyl linker introduces a degree of flexibility and potential for hydrogen bonding, which could influence solubility.

-

Like many nucleoside analogs, solubility is expected to be moderate in aqueous buffers and significantly higher in organic solvents such as dimethyl sulfoxide (DMSO).[3]

Table 1: Kinetic Solubility Data Template

This table should be used to record the kinetic solubility of this compound in various buffers.

| Buffer System (pH) | Co-solvent (%) | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µg/mL) | Method of Detection |

| Phosphate-Buffered Saline (7.4) | 1% DMSO | 2 | 25 | Nephelometry/UV-Vis | |

| Citrate Buffer (5.0) | 1% DMSO | 2 | 25 | Nephelometry/UV-Vis | |

| Tris-HCl (8.0) | 1% DMSO | 2 | 25 | Nephelometry/UV-Vis | |

| Glycine-HCl (2.5) | 1% DMSO | 2 | 25 | Nephelometry/UV-Vis |

Table 2: Thermodynamic Solubility Data Template

This table is for recording the equilibrium (thermodynamic) solubility of the compound.

| Buffer System (pH) | Equilibration Time (h) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Method of Detection |

| Phosphate-Buffered Saline (7.4) | 48 | 25 | HPLC-UV | |

| Citrate Buffer (5.0) | 48 | 25 | HPLC-UV | |

| Tris-HCl (8.0) | 48 | 25 | HPLC-UV | |

| Deionized Water | 48 | 25 | HPLC-UV |

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay

This high-throughput screening method provides an early assessment of a compound's solubility.[4][5]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In a 96-well microplate, add the stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a final co-solvent concentration of 1-2%. A typical final compound concentration for screening is 200 µM.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 2 hours, with gentle shaking.

-

Detection: Analyze the samples using a nephelometer to measure light scattering caused by precipitation or a UV-Vis plate reader to determine the concentration of the dissolved compound after filtration or centrifugation.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Section 2: Stability Assessment

Evaluating the chemical stability of this compound in different buffers and under various stress conditions is essential to determine its shelf-life and identify potential degradation products. The 7-deaza modification generally confers greater stability against deglycosylation compared to standard purine nucleosides.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment, providing insights into the intrinsic stability of the molecule and its degradation pathways. These studies should be conducted according to ICH Q1A(R2) guidelines.

Table 3: Stability of this compound in Aqueous Buffers

This table is a template for recording the stability data of the compound at different pH values and temperatures.

| Buffer (pH) | Temperature (°C) | Time (h) | Initial Conc. (µg/mL) | Remaining Compound (%) | Degradation Products Identified |

| Glycine-HCl (2.5) | 40 | 0, 2, 4, 8, 24, 48 | 100 | ||

| Acetate (4.5) | 40 | 0, 2, 4, 8, 24, 48 | 100 | ||

| PBS (7.4) | 40 | 0, 2, 4, 8, 24, 48 | 100 | ||

| Borate (9.0) | 40 | 0, 2, 4, 8, 24, 48 | 100 | ||

| Glycine-HCl (2.5) | 60 | 0, 1, 2, 4, 8, 24 | 100 | ||

| PBS (7.4) | 60 | 0, 1, 2, 4, 8, 24 | 100 | ||

| Borate (9.0) | 60 | 0, 1, 2, 4, 8, 24 | 100 |

Table 4: Forced Degradation Study Summary

This table should summarize the results from the forced degradation studies.

| Stress Condition | Reagent/Condition Details | Duration | Degradation (%) | Major Degradants (m/z) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | ||

| Base Hydrolysis | 0.1 M NaOH | 24 h | ||

| Oxidation | 3% H₂O₂ | 24 h | ||

| Thermal | 80°C in solid state | 48 h | ||

| Photolytic | ICH Q1B conditions | 24 h |

Experimental Protocols for Stability Assessment

pH-Dependent Stability in Aqueous Buffers

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in a range of buffers (e.g., pH 2.5, 4.5, 7.4, 9.0).

-

Incubation: Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Time-Point Analysis: At specified time intervals, withdraw samples, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC-UV to determine the percentage of the parent compound remaining.

-

Kinetics: The degradation can often be modeled using pseudo-first-order kinetics to determine the degradation rate constant and half-life at each condition.

Forced Degradation Protocol

-

Acid and Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and 0.1 M NaOH, respectively. Incubate at room temperature or elevated temperature (e.g., 60°C) and monitor for degradation over time.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution of the compound to light as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: For all stress conditions, analyze the samples by a stability-indicating HPLC method. LC-MS/MS should be used to identify the mass of any significant degradation products.

Section 3: Signaling Pathways and Logical Relationships

While the primary focus of this guide is on the physicochemical properties of this compound, it is important to consider the context of its potential biological mechanism. As a dideoxynucleoside analog, it is likely to act as a chain terminator for DNA polymerases or reverse transcriptases. The 7-deazapurine scaffold is known to be a substrate for various cellular kinases, which would phosphorylate the compound to its active triphosphate form.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By employing the outlined experimental protocols and data presentation formats, researchers can generate the critical physicochemical data needed to support the continued development of this promising nucleoside analog. The provided diagrams offer clear visual representations of the experimental workflows and hypothesized biological context, facilitating a deeper understanding for all stakeholders in the drug development process.

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to 7-TFA-ap-7-Deaza-ddA: Synthesis, Properties, and Application in DNA Sequencing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(3-Trifluoroacetamido-1-propynyl)-7-deaza-2',3'-dideoxyadenosine (7-TFA-ap-7-Deaza-ddA), a key nucleoside analog in molecular biology and biotechnology. This document details its chemical properties, a representative synthesis protocol, and its critical role as a precursor in the creation of fluorescent dye-terminators for Sanger DNA sequencing.

Compound Identification and Physicochemical Properties

This compound is a modified purine nucleoside. The replacement of nitrogen at the 7-position with a carbon atom (a 7-deaza modification) and the introduction of a trifluoroacetamido-protected aminopropynyl linker at this new C7 position are its defining structural features. The 2',3'-dideoxyribose sugar moiety makes it a chain terminator for DNA polymerases.

| Property | Data | Reference(s) |

| Full Chemical Name | 7-(3-Trifluoroacetamido-1-propynyl)-7-deaza-2',3'-dideoxyadenosine | [1] |

| CAS Number | 114748-71-9 | [1] |

| Molecular Formula | C₁₆H₁₆F₃N₅O₃ | [1] |

| Molecular Weight | 383.33 g/mol | [1] |

| Melting Point | 167-169 °C | [2] |

| Appearance | White to off-white solid | |

| Primary Application | Precursor for DNA sequencing dye-terminators |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. This involves the palladium-catalyzed coupling of a 7-iodo-7-deaza-2',3'-dideoxyadenosine precursor with an alkyne, in this case, N-propynyltrifluoroacetamide. The following is a representative experimental protocol adapted from the synthesis of the analogous 2'-deoxy derivative.

Representative Experimental Protocol

Step 1: Sonogashira Coupling

-

Reactants:

-

7-Iodo-7-deaza-2',3'-dideoxyadenosine

-

N-propynyltrifluoroacetamide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 7-iodo-7-deaza-2',3'-dideoxyadenosine in anhydrous DMF, add N-propynyltrifluoroacetamide, triethylamine, and copper(I) iodide.

-

Purge the mixture with argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Stir the reaction at room temperature under an argon atmosphere until TLC or HPLC analysis indicates the consumption of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

-

Yield: A similar reaction for the 2'-deoxy analog reported a yield of 60%.

Role in DNA Sequencing

This compound is not used directly in sequencing but serves as a crucial intermediate for the synthesis of dye-labeled dideoxynucleotide triphosphates (ddNTPs), the cornerstone of the Sanger sequencing method.

Workflow: From Nucleoside to Dye-Terminator Sequencing

The pathway from the synthesized nucleoside to its final application in a sequencing reaction is a multi-step process.

References

Unveiling the Spectroscopic Signature of 7-TFA-ap-7-Deaza-ddA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of 7-TFA-ap-7-Deaza-ddA, a key nucleotide analog leveraged in advanced DNA sequencing technologies. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective application and further investigation of this compound.

Core Spectral Characteristics

The parent compound, 7-deaza-2'-deoxyadenosine, and its derivatives are known to exhibit fluorescence. The introduction of an alkynyl group at the 7-position generally enhances these fluorescent properties. The trifluoroacetyl (TFA) group in this compound serves as a protecting group for the terminal amine of the propargylamino substituent. While this group can influence the electronic environment of the fluorophore, the fundamental spectral characteristics are primarily dictated by the 7-(aminopropynyl)-7-deaza-2',3'-dideoxyadenosine core.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound and related compounds are crucial for reproducible research and development. The following methodologies are based on established procedures for the synthesis and analysis of 7-alkynyl-7-deazapurine nucleosides.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, beginning with a suitable 7-halo-7-deazapurine derivative. A key step is the Sonogashira cross-coupling reaction to introduce the aminopropynyl side chain at the 7-position.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Starting Material: Begin with 7-iodo-7-deaza-2',3'-dideoxyadenosine.

-

Reaction Mixture: In an inert atmosphere, dissolve the starting material in a suitable organic solvent such as dimethylformamide (DMF).

-

Reagents: Add N-propargyltrifluoroacetamide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the reaction mixture is worked up and the crude product is purified using column chromatography on silica gel to yield the desired this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR spectra are recorded to confirm the presence of characteristic protons of the deazapurine ring system, the dideoxyribose sugar moiety, and the aminopropynyl side chain, including the trifluoroacetyl group.

-

¹³C NMR: ¹³C NMR spectra provide information on the carbon skeleton of the molecule, confirming the successful coupling and the overall structure.

-

¹⁹F NMR: ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoroacetyl group.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the accurate mass of the synthesized compound, confirming its elemental composition.

UV-Visible and Fluorescence Spectroscopy:

-

UV-Visible Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).

-

Fluorescence Spectroscopy: The emission spectrum is recorded on a spectrofluorometer. The sample is excited at its λmax, and the emission wavelength of maximum intensity (λem) is determined. The fluorescence quantum yield (Φ) can be calculated relative to a known standard.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectral data relies on a logical workflow to confirm the structure and purity of the synthesized compound.

DOT Script for Analysis Workflow:

Caption: Logical workflow for the structural and photophysical analysis.

This comprehensive approach, combining robust synthetic protocols with detailed spectroscopic analysis, is essential for the quality control and application of this compound in research and development. While specific spectral data points for this compound remain proprietary or unpublished, the methodologies and expected spectral features outlined in this guide provide a solid framework for its investigation.

An In-depth Technical Guide to the Safety and Handling of 7-TFA-ap-7-Deaza-ddA

This guide provides comprehensive safety and handling information for 7-TFA-ap-7-Deaza-ddA, a nucleotide derivative utilized in DNA synthesis. The following sections detail the potential hazards, recommended handling procedures, and emergency protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The information presented is primarily based on the Material Safety Data Sheet (MSDS) of the structurally similar compound, 7-TFA-ap-7-Deaza-dG, due to the limited availability of a specific MSDS for this compound.

Hazard Identification and Classification

This compound is classified as a substance with potential health and environmental hazards. The GHS classification, based on a related compound, is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life. |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Pictogram:

Signal Word: Warning

Precautionary Measures and Safe Handling

Strict adherence to safety protocols is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.

2.1. General Handling and Storage

| Precautionary Statement Code | Description |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P273 | Avoid release to the environment.[1] |

| P391 | Collect spillage. |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Storage Conditions:

-

Powder: Store at -20°C.

-

In Solvent: Store at -80°C.

-

Keep container tightly sealed in a cool, well-ventilated area.

-

Protect from direct sunlight and sources of ignition.

2.2. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with the compound.

| PPE Type | Specifications |

| Eye Protection | Safety goggles with side-shields. |

| Hand Protection | Protective gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Impervious clothing, lab coat. |

| Respiratory Protection | Suitable respirator if dust or aerosols are generated. |

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid measures must be taken.

| Exposure Route | First Aid Measures |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |

| Eye Contact | Remove any contact lenses. Flush eyes immediately with large amounts of water, separating eyelids with fingers. Promptly call a physician. |

| Inhalation | Relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |

Experimental Workflow and Handling

The following diagram outlines a general workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Caption: General laboratory workflow for handling chemical compounds.

Use in Research

This compound is a nucleotide derivative primarily used in the synthesis of thiotriphosphate nucleotide dye terminators for DNA sequencing reactions. It is classified as a nucleoside antimetabolite/analog and is relevant to the fields of DNA/RNA synthesis and cell cycle/DNA damage research.

Signaling Pathways and Detailed Protocols

As of the current date, specific signaling pathways directly involving this compound and detailed, publicly available experimental protocols for its use are limited. Researchers should refer to internal standard operating procedures and general protocols for handling nucleotide analogs in their specific experimental contexts. The mechanism of action is related to its function as a component in DNA synthesis, but its interaction with specific cellular signaling pathways has not been extensively documented in the public domain.

The following diagram illustrates a logical relationship for assessing the need for further investigation into the compound's biological effects.

Caption: Decision logic for investigating signaling pathways.

References

Commercial Suppliers and Technical Guide for 7-TFA-ap-7-Deaza-ddA

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-TFA-ap-7-Deaza-ddA (7-(3-trifluoroacetylaminopropyn-1-yl)-7-deaza-2',3'-dideoxyadenosine), a modified nucleoside with applications in molecular biology and drug development. This document outlines commercial suppliers, detailed experimental protocols, and the mechanistic context of this compound and its analogs.

Introduction to 7-Deazapurine Nucleosides

7-Deazapurine nucleosides are a class of purine analogs where the nitrogen atom at the 7-position is replaced by a carbon atom. This modification offers several advantages in the design of therapeutic agents and molecular probes. The C7 position provides a site for chemical modification without significantly disrupting the Watson-Crick base pairing. These modifications can enhance biological activity, improve pharmacokinetic properties, and introduce new functionalities.[1]

7-deazapurine nucleosides have demonstrated a broad spectrum of biological activities, including antiviral and anticancer effects.[1] Their mechanisms of action often involve incorporation into DNA or RNA, leading to chain termination or disruption of nucleic acid-protein interactions. Additionally, they can act as inhibitors of various enzymes involved in nucleic acid metabolism.[2]

Commercial Availability of this compound and Related Analogs

This compound is a specialized chemical available from a limited number of commercial suppliers. Additionally, several companies offer custom synthesis services for this and other modified nucleosides.

Table 1: Commercial Suppliers of this compound and Custom Synthesis Services

| Supplier | Product/Service | Website | Notes |

| MedchemExpress | This compound | --INVALID-LINK-- | Offers the compound for research use.[3] |

| Biosynth | This compound | --INVALID-LINK-- | Lists the compound and related analogs. |

| GlpBio | 7-TFA-ap-7-Deaza-dA | --INVALID-LINK-- | Offers a related compound. |

| NuBlocks | Custom Nucleoside Synthesis | --INVALID-LINK-- | Provides custom synthesis of nucleosides and nucleotides. |

| BIOLOG Life Science Institute | Custom Synthesis Services | --INVALID-LINK-- | Specializes in custom synthesis of nucleobase, nucleoside, and nucleotide analogs. |

| Polaris Oligonucleotides | Custom Modified Nucleotides | --INVALID-LINK-- | Offers custom synthesis of modified nucleotides. |

| Richman Chemical | Nucleoside Synthesis | --INVALID-LINK-- | Provides custom chemistry services for nucleoside-based compounds. |

| TriLink BioTechnologies | Custom Chemistry Services | --INVALID-LINK-- | Offers custom synthesis of modified nucleoside triphosphates and phosphoramidites. |

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the synthesis and application of 7-substituted-7-deazapurine nucleosides.

Synthesis of this compound

The synthesis of this compound is referenced in US Patent 20060281100A1, where it is used as an intermediate in the creation of dye terminators for DNA sequencing.[4] The key step is a Sonogashira cross-coupling reaction.

Protocol 1: Sonogashira Coupling for the Synthesis of 7-Substituted-7-Deaza-2',3'-dideoxyadenosine

This protocol is a general representation of the Sonogashira coupling reaction used to modify 7-iodo-7-deazapurine nucleosides.

Materials:

-

7-iodo-7-deaza-2',3'-dideoxyadenosine

-

N-propargyltrifluoroacetamide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 7-iodo-7-deaza-2',3'-dideoxyadenosine in the anhydrous solvent.

-

Add N-propargyltrifluoroacetamide (typically 1.2-1.5 equivalents).

-

Add the palladium catalyst (typically 0.05-0.1 equivalents) and CuI (typically 0.1-0.2 equivalents).

-

Add the base (typically 2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Application in DNA Sequencing: Preparation of Dye Terminators

As described in US Patent 20060281100A1, this compound is a precursor for synthesizing fluorescent dye terminators. The trifluoroacetyl protecting group is removed, and the resulting amino group is coupled to a fluorescent dye.

Protocol 2: Deprotection and Dye Coupling

Materials:

-

This compound

-

Ammonia solution (e.g., 7N in methanol)

-

Fluorescent dye with an N-hydroxysuccinimide (NHS) ester

-

Anhydrous DMF

-

Triethylamine

Procedure:

-

Deprotection: Dissolve this compound in methanolic ammonia and stir at room temperature for several hours until the trifluoroacetyl group is completely removed (monitored by TLC or HPLC). Remove the solvent under reduced pressure to obtain the deprotected amine.

-

Dye Coupling: Dissolve the deprotected nucleoside in anhydrous DMF. Add triethylamine (2-3 equivalents) followed by the NHS-ester of the desired fluorescent dye (1.0-1.2 equivalents).

-

Stir the reaction in the dark at room temperature overnight.

-

Monitor the reaction by HPLC. Upon completion, purify the dye-labeled nucleoside by preparative HPLC.

Signaling Pathways and Mechanisms of Action

While specific signaling pathway data for this compound is not extensively published, the general mechanisms of 7-deazapurine nucleoside analogs are well-documented. These compounds typically exert their effects after intracellular phosphorylation to the corresponding triphosphate.

The primary application of this compound is in the synthesis of chain terminators for Sanger sequencing. In this context, its mechanism is not related to cellular signaling but to the enzymatic process of DNA polymerization.

Caption: Workflow for the synthesis of a 7-deaza-ddA dye terminator and its application in Sanger DNA sequencing.

In a broader biological context, if 7-deaza-ddA were to be used as a therapeutic agent, its mechanism would likely follow the pathway of other dideoxynucleosides.

Caption: Generalized mechanism of action for a dideoxynucleoside analog leading to DNA chain termination.

Conclusion

This compound is a valuable research chemical, primarily serving as a precursor for the synthesis of dye-labeled dideoxynucleotide terminators used in DNA sequencing. The unique properties of the 7-deazapurine scaffold allow for the attachment of functional groups without compromising its ability to be recognized by DNA polymerases. The protocols and information provided in this guide offer a foundational resource for researchers working with this and related modified nucleosides. Further exploration of the biological activities of 7-deaza-ddA analogs could lead to the development of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060281100A1 - Thiotriphosphate nucleotide dye terminators - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 7-TFA-ap-7-Deaza-ddA in Sanger Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing remains the gold standard for DNA sequence validation due to its high accuracy. However, challenges persist, particularly with templates rich in guanine and cytosine (GC-rich regions). These regions are prone to forming secondary structures, such as hairpins, which can cause premature termination by DNA polymerase and lead to ambiguous or unreadable sequences, a phenomenon known as band compression.[1][2] To overcome this, nucleotide analogs like 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine (c7dATP) are employed.[3][4] These analogs reduce the formation of Hoogsteen base pairing without disrupting the standard Watson-Crick pairing, thus improving sequence resolution.[5]

This document provides a detailed protocol and application notes for the use of a modified dideoxynucleotide, presumed to be 7-trifluoroacetyl-aminopropargyl-7-deaza-2'-dideoxyadenosine triphosphate (7-TFA-ap-7-Deaza-ddA), in Sanger sequencing. It is assumed that this compound is a fluorescently labeled chain terminator, designed to improve sequencing of problematic regions.

Mechanism of Action: Alleviating Band Compression

The primary advantage of 7-deaza purine analogs lies in the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom. This modification inhibits the formation of alternative hydrogen bonds (Hoogsteen pairing) that contribute to the formation of secondary structures in GC-rich DNA strands during the sequencing reaction. By minimizing these secondary structures, the DNA fragments migrate more predictably through the sequencing gel or capillary, leading to sharper peaks and more accurate base calling.

Caption: Mechanism of 7-deaza analogs in reducing band compression.

Experimental Protocols

This protocol outlines the steps for cycle sequencing using a modified dideoxynucleotide like this compound.

DNA Template and Primer Preparation

High-quality template DNA is crucial for successful Sanger sequencing.

-

Template Purification: Purify PCR products or plasmids to remove excess primers, dNTPs, and salts. Commercially available kits are recommended. The purity of plasmid DNA should be confirmed by ensuring the OD260/OD280 ratio is between 1.8 and 2.0.

-

Quantification: Accurately quantify the DNA template concentration.

-

Primer Design: Design sequencing primers to be 18-24 nucleotides in length with a melting temperature (Tm) of 50-60°C and a GC content of 40-60%.

Table 1: Recommended DNA Template and Primer Concentrations

| Template Type | Concentration | Primer Concentration |

| Purified PCR Product | 10-40 ng/µL | 1-5 pmol/µL |

| Plasmid DNA | 50-100 ng/µL | 1-5 pmol/µL |

| Single-stranded DNA | 25-50 ng/µL | 1-5 pmol/µL |

Cycle Sequencing Reaction Setup

The following is a general recipe for a 20 µL sequencing reaction. Adjust volumes as necessary based on the specific DNA polymerase and buffer system used. It is assumed that this compound is included in a premixed sequencing cocktail containing the other ddNTPs, dNTPs, and polymerase. If it is supplied separately, it should be used to replace or supplement the standard ddATP.

Table 2: Cycle Sequencing Reaction Components

| Component | Volume (µL) | Final Concentration | Notes |

| Sequencing Premix | 4 | 1X | Contains DNA polymerase, dNTPs, ddNTPs (including this compound), and MgCl2. For GC-rich templates, a premix containing 7-deaza-dGTP is recommended. |

| Template DNA | 1-5 | See Table 1 | The volume will depend on the concentration of the template stock. |

| Primer | 1 | 1-5 pmol | |

| 5X Sequencing Buffer | 2 | 1X | Provides optimal pH and salt conditions. |

| Nuclease-free Water | to 20 | - | |

| Optional Additives for Difficult Templates | |||

| DMSO | (1-2) | 5-10% (v/v) | Helps to denature secondary structures. |

| Betaine | (2-4) | 1-2 M | Reduces the melting temperature of GC-rich regions. |

Thermal Cycling

The following thermal cycling parameters are a starting point and may require optimization depending on the template and primer.

Table 3: Thermal Cycling Protocol

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 96 | 1 minute | 1 |

| Denaturation | 96 | 10 seconds | 25-30 |

| Annealing | 50 | 5 seconds | |

| Extension | 60 | 4 minutes | |

| Final Hold | 4 | Indefinitely | 1 |

Post-Reaction Cleanup

After thermal cycling, unincorporated dye terminators and salts must be removed.

-

Ethanol/EDTA Precipitation: This is a common and effective method.

-

Column Purification: Commercially available columns for dye terminator removal can also be used.

Capillary Electrophoresis and Data Analysis

The purified sequencing products are separated by size using capillary electrophoresis. The fluorescent dye on each terminating nucleotide is excited by a laser, and the emitted light is captured to generate a chromatogram.

Sanger Sequencing Workflow

The overall workflow for Sanger sequencing with modified nucleotides is summarized in the diagram below.

Caption: General workflow for Sanger sequencing.

Data Presentation

The use of 7-deaza analogs is expected to significantly improve the quality of sequencing data for GC-rich templates.

Table 4: Expected Improvement in Sequencing Data Quality

| Metric | Standard Sequencing of GC-Rich Template | Sequencing with 7-Deaza Analogs | Reference |

| Read Length (Phred20) | Often reduced (< 400 bp) | Increased (> 600 bp) | Based on general findings |

| Base Call Accuracy | Lower, with ambiguous 'N' calls | Higher, with fewer 'N' calls | |

| Peak Resolution | Broad, overlapping peaks (compression) | Sharp, well-defined peaks | |

| Success Rate | Variable, often requires repeats | Significantly improved |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Low Signal | Insufficient template or primer; expired reagents. | Verify template and primer concentrations. Use fresh reagents. |

| Ambiguous Sequence (N's) | Secondary structure in template; multiple priming sites. | Incorporate 7-deaza-dGTP in the reaction mix. Add DMSO or betaine. Redesign primer for higher specificity. |

| Early Signal Drop-off | High GC content causing premature termination. | Use a polymerase with higher processivity. Optimize thermal cycling conditions (e.g., increase extension time). |

| Messy Sequence at the Beginning | Excess primers or unincorporated dyes. | Ensure proper post-reaction cleanup. |

Conclusion

The use of modified nucleotides such as this compound and other 7-deaza analogs is a powerful strategy to overcome the challenges associated with sequencing GC-rich DNA templates. By reducing the formation of secondary structures, these compounds lead to longer, more accurate sequence reads. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these reagents and improve the success rate of their Sanger sequencing experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of 7-TFA-ap-7-Deaza-ddA by DNA Polymerases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modified nucleotides are essential tools in molecular biology and drug development, serving as probes, therapeutic agents, and building blocks for novel nucleic acid structures.[1] 7-deaza purine analogs, in which the nitrogen at position 7 is replaced by a carbon, are of particular interest as they can alter the hydrogen bonding patterns and helical stability of DNA, often improving sequencing and PCR of GC-rich regions.[2][3] The specific analog, 7-trifluoroacetylamino-propyl-7-deaza-2',3'-dideoxyadenosine (7-TFA-ap-7-Deaza-ddA), is a chain-terminating nucleotide analog. Such analogs are critical in DNA sequencing and as potential antiviral or anticancer agents.[4] Understanding the interaction of these modified nucleotides with DNA polymerases is crucial for their effective application. The efficiency of incorporation is dependent on the specific DNA polymerase, the nature of the modification, and the linker attaching it to the base.

This document provides a detailed guide for studying the incorporation of this compound by various DNA polymerases. While specific kinetic data for this novel compound is not yet broadly published, this guide offers generalized protocols and data presentation formats based on established methods for characterizing similar nucleotide analogs.

Data Presentation: Illustrative Quantitative Analysis

The following tables are templates for summarizing the quantitative data obtained from DNA polymerase incorporation assays. They provide a clear structure for comparing the efficiency and kinetics of this compound incorporation across different polymerases.

Table 1: Relative Incorporation Efficiency of 7-TFA-ap-7-Deaza-ddATP

| DNA Polymerase | Family | Proofreading (3'-5' exo) | Relative Incorporation Efficiency (%)* |

| Taq Polymerase | A | No | [Example Data: 85] |

| Klenow Fragment (exo-) | A | No | [Example Data: 70] |

| Vent® (exo-) | B | No | [Example Data: 95] |

| Pfu Polymerase | B | Yes | [Example Data: 15] |

| T4 DNA Polymerase | B | Yes | [Example Data: <10] |

*Relative incorporation efficiency is determined by comparing the amount of product generated with the modified nucleotide to that with the natural dATP at a fixed concentration and time point. Polymerases with proofreading activity are generally less efficient at incorporating nucleotide analogs.

Table 2: Steady-State Kinetic Parameters for Single Incorporation of 7-TFA-ap-7-Deaza-ddAMP

| DNA Polymerase | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (µM-1s-1) |

| Taq Polymerase | [Example Data: 15] | [Example Data: 0.5] | [Example Data: 0.033] |

| Vent® (exo-) | [Example Data: 10] | [Example Data: 0.8] | [Example Data: 0.080] |

| Klenow Fragment (exo-) | [Example Data: 25] | [Example Data: 0.2] | [Example Data: 0.008] |

Kinetic parameters are typically determined using primer extension assays with varying concentrations of the nucleotide analog.

Experimental Protocols

The following are detailed protocols for key experiments to determine the incorporation of this compound by DNA polymerases.

Protocol 1: Primer Extension Assay for Single Nucleotide Incorporation

This assay is used to qualitatively and quantitatively assess the ability of a DNA polymerase to incorporate a single this compound nucleotide.

Materials:

-

Thermocycler

-

DNA Polymerase (e.g., Taq, Vent® (exo-))

-

10X Polymerase Reaction Buffer

-

5'-radiolabeled ([32P] or fluorescently labeled) DNA primer

-

DNA template with a known sequence

-

Natural dNTP mix (dATP, dCTP, dGTP, dTTP)

-

7-TFA-ap-7-Deaza-ddATP

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 12-20%)

-

Phosphorimager or fluorescence scanner

Methodology:

-

Primer-Template Annealing:

-

Prepare a mixture of the labeled primer and the template DNA in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl) at a 1:1.5 molar ratio.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture on ice:

-

10X Polymerase Reaction Buffer: 2 µL

-

Annealed Primer-Template DNA: 1 µL (e.g., 100 nM final concentration)

-

dNTP mix (lacking dATP): 1 µL (to reach the next base before the target site)

-

7-TFA-ap-7-Deaza-ddATP or dATP (control): 1 µL (at desired concentration, e.g., 100 µM)

-

DNA Polymerase: 1 µL (e.g., 1-2 units)

-

Nuclease-free water: to a final volume of 20 µL

-

-

-

Reaction Incubation:

-

Incubate the reaction at the optimal temperature for the specific DNA polymerase (e.g., 72°C for Taq, 37°C for Klenow).

-

Allow the reaction to proceed for a set time (e.g., 10-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume (20 µL) of Stop Solution.

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

-

Gel Electrophoresis and Analysis:

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the bromophenol blue and xylene cyanol dyes have migrated to appropriate positions.

-

Visualize the gel using a phosphorimager (for 32P) or a fluorescence scanner. The product band will be one nucleotide longer than the primer if incorporation occurred.

-

Quantify the band intensities to determine the percentage of primer extension.

-

Protocol 2: Steady-State Kinetic Analysis

This protocol determines the Michaelis-Menten constants (Km and kcat) for the incorporation of this compound.

Methodology:

-

Reaction Setup: Follow the primer extension assay protocol, but with the following modifications:

-

Use a range of concentrations of 7-TFA-ap-7-Deaza-ddATP (e.g., 0.1 µM to 100 µM).

-

For each concentration, take samples at multiple time points (e.g., 0.5, 1, 2, 5, 10 minutes) to ensure the reaction is in the initial linear phase.

-

-

Data Analysis:

-

Quantify the amount of extended primer at each time point for each nucleotide concentration.

-

Determine the initial velocity (V0) of the reaction for each substrate concentration by plotting product formation versus time and calculating the slope of the linear portion.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation: V0 = (Vmax * [S]) / (Km + [S]).

-

Calculate kcat from Vmax using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

-

The catalytic efficiency is then calculated as kcat/Km.

-

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic pathway for the incorporation of this compound.

References

- 1. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Advanced Dye Terminator Sequencing Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye terminator sequencing, a cornerstone of molecular biology, provides a robust method for determining the nucleotide sequence of DNA. This technique relies on the enzymatic synthesis of DNA strands that are terminated by the incorporation of fluorescently labeled dideoxynucleotides (ddNTPs). Subsequent separation of these fragments by capillary electrophoresis allows for the determination of the DNA sequence.

Advancements in the chemistry of dye terminators have addressed common challenges such as band compression in GC-rich regions and the presence of false stops, leading to improved accuracy and read length. This document details the application of modified nucleotides, specifically focusing on the principles of 7-deaza and thiotriphosphate analogs, to enhance dye terminator sequencing.

Principle of 7-Deaza-ddNTPs in Overcoming Band Compression

Band compression is an artifact in Sanger sequencing that arises from the formation of secondary structures, such as hairpins, in GC-rich DNA fragments during electrophoresis. These structures alter the electrophoretic mobility of the fragments, leading to compressed bands on the sequencing gel or overlapping peaks in an electropherogram, which can obscure the true nucleotide sequence.[1][2][3][4][5]

The use of 7-deaza-ddNTPs, such as 7-deaza-dGTP and 7-deaza-dATP, is a common strategy to mitigate this issue. In these analogs, the nitrogen atom at the 7th position of the purine ring is replaced with a carbon atom. This modification reduces the stability of Hoogsteen base pairing, which is involved in the formation of secondary structures, without affecting the standard Watson-Crick base pairing required for DNA synthesis. By incorporating 7-deaza analogs, the formation of secondary structures is destabilized, resulting in more accurate migration of DNA fragments and clearer sequencing data.

The Role of 7-TFA-ap-7-Deaza-ddA and Thiotriphosphate Analogs

The compound this compound is a specialized nucleotide derivative designed for use in dye terminator sequencing. It combines the benefits of a 7-deaza-adenosine analog with a linker arm (TFA-ap) for the attachment of a fluorescent dye and is designed as a thiotriphosphate nucleotide dye terminator.

A key innovation in advanced dye terminator chemistry is the use of thiotriphosphate nucleotide analogs. In these molecules, a sulfur atom replaces a non-bridging oxygen in the triphosphate moiety. This modification renders the incorporated terminator resistant to exonuclease activity. This is particularly advantageous as it allows for an enzymatic cleanup step using an exonuclease to remove "false stops" – DNA fragments that have terminated prematurely due to polymerase dissociation rather than the incorporation of a ddNTP. The result is a significant reduction in background noise and an improvement in the quality of the sequencing data.

Experimental Protocols

The following protocols are based on standard dye terminator sequencing methodologies, such as those used with the BigDye™ Terminator v3.1 Cycle Sequencing Kit, and incorporate the principles of using modified nucleotides.

Protocol 1: Cycle Sequencing Reaction

This protocol describes the setup of a cycle sequencing reaction.

Materials:

-

Purified PCR product or plasmid DNA template

-

Sequencing primer (3.2 µM)

-

BigDye™ Terminator v3.1 Ready Reaction Mix (or a similar mix containing 7-deaza-ddNTPs)

-

5x Sequencing Buffer

-

Nuclease-free water

-

Microcentrifuge tubes or a 96-well plate

-

Thermal cycler

Procedure:

-

Template and Primer Preparation:

-

Quantify the purified DNA template. Recommended quantities are provided in Table 1.

-

Dilute the sequencing primer to a concentration of 3.2 µM.

-

-

Reaction Setup:

-

On ice, prepare the cycle sequencing reaction mix as described in Table 2. Protect the dye-labeled reagents from light.

-

Gently vortex and briefly centrifuge the reaction mix to collect the contents at the bottom of the tube.

-

-

Thermal Cycling:

-